molecular formula C20H18ClN3O6 B5367403 4-{[2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid

4-{[2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid

Cat. No. B5367403
M. Wt: 431.8 g/mol
InChI Key: MVFGPPNHDKXDKC-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid, also known as CBAA, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various biochemical and physiological studies. In

Mechanism of Action

The mechanism of action of 4-{[2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid is not fully understood, but it is believed to act as an inhibitor of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, this compound can increase the levels of acetylcholine in the brain, which may have potential therapeutic effects in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can induce apoptosis and inhibit cell proliferation in cancer cells. This compound has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. In vivo studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-{[2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid in lab experiments is its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. This compound has also been shown to inhibit the activity of various enzymes, which can be useful in enzyme inhibition studies. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects, which need to be carefully monitored.

Future Directions

There are several future directions for the study of 4-{[2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid. One potential direction is the development of this compound as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another potential direction is the study of this compound as an inhibitor of various enzymes involved in disease processes. Finally, the synthesis of this compound derivatives with improved pharmacological properties and reduced toxicity is an area of future research.

Synthesis Methods

The synthesis of 4-{[2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid is a multi-step process that involves the reaction of 2-chlorobenzoyl chloride with 3-nitroaniline to form 2-(2-chlorobenzoylamino)-3-nitroaniline. This compound is then reacted with acryloyl chloride to form 2-(2-chlorobenzoylamino)-3-(3-nitrophenyl)acrylic acid. Finally, this compound is reacted with butylamine to form this compound.

Scientific Research Applications

4-{[2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid has shown potential applications in various scientific research studies, including cancer research, drug development, and enzyme inhibition studies. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been studied as a potential drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. In enzyme inhibition studies, this compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase.

properties

IUPAC Name

4-[[(Z)-2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O6/c21-16-8-2-1-7-15(16)19(27)23-17(20(28)22-10-4-9-18(25)26)12-13-5-3-6-14(11-13)24(29)30/h1-3,5-8,11-12H,4,9-10H2,(H,22,28)(H,23,27)(H,25,26)/b17-12-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFGPPNHDKXDKC-ATVHPVEESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NCCCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NCCCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.